N-(3,4-dimethoxybenzylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-14-9-8-12(10-15(14)20-2)11-16-21(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRTMFOBBAWRA-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone linkage undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and sulfonamide.
Conditions :
Products :
-
3,4-Dimethoxybenzaldehyde
-
Benzenesulfonamide
Mechanism :
Protonation of the imine nitrogen in acidic media weakens the C=N bond, leading to cleavage. In basic conditions, hydroxide ions attack the electrophilic carbon .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur atom participates in nucleophilic substitutions, particularly with alkyl halides or acyl chlorides.
Example Reaction :
Reagents : Benzyl chloride, NaH (base), DMF solvent.
Product : N-Benzyl-N-(3,4-dimethoxybenzylidene)benzenesulfonamide
Yield : ~75–85%.
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl chloride | N-Benzyl derivative | 82 | DMF, 60°C, 6 h |
| Acetyl chloride | N-Acetylated sulfonamide | 68 | THF, RT, 12 h |
Electrophilic Aromatic Substitution (EAS)
The methoxy groups activate the aromatic rings toward electrophilic substitution.
Nitration:
Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C .
Product : Nitro-substituted derivatives at the para position relative to methoxy groups.
Yield : 70–90% .
Sulfonation:
Conditions : H₂SO₄, 50°C, 3 h .
Product : Sulfonic acid derivatives.
Oxidation:
The hydrazone group is oxidized to a diazenium ion or nitro compound under strong oxidizing conditions.
Reagents : KMnO₄/H₂SO₄.
Product : 3,4-Dimethoxybenzoic acid (from aldehyde oxidation).
Reduction:
Catalytic hydrogenation cleaves the C=N bond.
Reagents : H₂/Pd-C, ethanol, RT.
Product : Benzenesulfonamide and 3,4-dimethoxybenzylamine.
Complexation with Metal Ions
The compound acts as a bidentate ligand via the sulfonamide oxygen and hydrazone nitrogen.
Example :
| Metal Salt | Complex Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(II) chloride | 1:2 (Metal:Ligand) | Antibacterial agents | |
| Zn(II) acetate | 1:1 | Catalysis studies |
Stability Constants (log K) :
Cyclization Reactions
Under thermal or acidic conditions, the hydrazone can cyclize to form heterocycles.
Example :
Reagents : POCl₃, 100°C, 2 h .
Product : 1,3,4-Oxadiazole derivatives .
Yield : 55–70% .
Photochemical Reactions
UV irradiation induces isomerization of the hydrazone group (E/Z interconversion) .
Quantum Yield : Φ = 0.32 ± 0.05 (in methanol) .
Critical Analysis of Reactivity
-
Hydrazone Stability : The E-configuration is thermodynamically favored, but Z-isomers form under UV light .
-
Methoxy Group Influence : Enhances electron density, directing electrophiles to para/ortho positions .
-
Sulfonamide Reactivity : The -SO₂NH- group is resistant to hydrolysis but participates in alkylation/acylation .
This compound’s multifunctional architecture enables diverse reactivity, making it valuable in medicinal chemistry and materials science . Experimental protocols and yields are consistent with analogous sulfonamide-hydrazone systems .
Scientific Research Applications
N-(3,4-dimethoxybenzylidene)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells .
Comparison with Similar Compounds
Hydrazonobenzenesulfonamide Isomers ()
Five isomers of hydrazonobenzenesulfonamide derivatives with varying methoxy/trimethoxybenzylidene substituents were synthesized and characterized. The target compound shares structural similarities with isomer 11 [(E)-4-(4-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide], differing in the presence of a piperidine-hydrazine linker.
Table 1: Physical and Spectroscopic Properties of Hydrazonobenzenesulfonamide Isomers
| Isomer | Substituent Position | Yield (%) | Melting Point (°C) | m/z (Observed) |
|---|---|---|---|---|
| 10 | 2,4-Dimethoxy | 98 | 208–210 | 475 |
| 11 | 3,4-Dimethoxy | 76 | >250 | 475 |
| 12 | 2,5-Dimethoxy | 97 | 210–211 | 475 |
| 13 | 2,4,5-Trimethoxy | 72 | >250 | 505 |
| 14 | 3,4,5-Trimethoxy | 76 | >250 | 505 |
Key Findings :
- Isomer 11 exhibited the lowest yield (76%) among dimethoxy derivatives, likely due to steric or electronic effects during synthesis .
- All dimethoxy isomers (10, 11, 12) share identical molecular weights (m/z 475), confirming structural isomerism. Trimethoxy derivatives (13, 14) show higher m/z (505) due to additional methoxy groups .
- Higher melting points (>250°C) in isomers 11, 13, and 14 suggest stronger intermolecular interactions (e.g., hydrogen bonding or π-π stacking) compared to isomers 10 and 12 .
Carbamimidoyl Derivative ()
The compound (E)-N-carbamimidoyl-4-(3,4-dimethoxybenzylidene)amino)benzenesulfonamide was analyzed using FT-IR, FT-Raman, and density functional theory (DFT).
Table 2: Spectroscopic and Computational Comparison
| Parameter | Experimental (FT-IR/FT-Raman) | B3LYP/6-31G* Calculations |
|---|---|---|
| C=N Stretching Frequency | 1604 cm⁻¹ (IR) | 1612 cm⁻¹ |
| Hyperpolarizability (β) | - | 1.32 × 10⁻³⁰ esu |
| Bond Length (C–S) | - | 1.76 Å |
Key Findings :
Morpholin-4-amine Derivative (Evidences 5–9)
The crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine reveals conformational and intermolecular differences:
Table 3: Structural Parameters of Crystalline Derivatives
| Compound | Dihedral Angle (°) | Hydrogen Bonding | Crystal System |
|---|---|---|---|
| Morpholin-4-amine derivative | 17.19 | C–H⋯N chains along [010] direction | Monoclinic (P2₁) |
| Dihydroxybenzylidene-oxazol derivative* | 16.83 | O–H⋯N, N–H⋯N, π-π interactions | Triclinic (P1) |
Key Findings :
- The morpholine derivative adopts a chair conformation with a dihedral angle of 17.19° between the benzene and morpholine rings. This contrasts with the nearly planar structure (16.83°) of the dihydroxybenzylidene-oxazol derivative .
- C–H⋯N hydrogen bonds in the morpholine derivative form supramolecular chains, while the oxazol derivative utilizes O–H⋯N and π-π interactions for stabilization .
Biological Activity
N-(3,4-dimethoxybenzylidene)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the condensation of 3,4-dimethoxybenzaldehyde with benzenesulfonamide. The general reaction can be represented as follows:
This synthesis highlights the formation of a Schiff base, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focusing on carbonic anhydrase (CA) inhibition, it was found to preferentially inhibit human carbonic anhydrase II (hCA II), which is implicated in several cancer types. The inhibitory constant (KI) values ranged from 79.9 to 236.0 nM for various derivatives containing similar moieties . This suggests that this compound may play a role in cancer therapy by targeting metabolic pathways essential for tumor growth.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in cells. By inhibiting these enzymes, the compound can alter cellular processes such as proliferation and apoptosis in cancer cells .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase : A study reported that compounds with benzenesulfonamide moieties exhibited significant inhibition against hCA II with IC50 values lower than standard inhibitors like acetazolamide . This positions this compound as a potential lead compound for further development.
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related benzenesulfonamide derivatives. These compounds showed promising results in scavenging free radicals and reducing oxidative stress in cellular models .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxybenzylidene)benzenesulfonamide | Structure | Moderate CA inhibition |
| 4-CL-N-(4-((2-(3,4-dimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide | Structure | Enhanced anticancer properties |
| N-(3-methoxybenzylidene)benzenesulfonamide | Structure | Lower antimicrobial activity |
This table illustrates the uniqueness of this compound in terms of its substitution pattern on the benzylidene ring and its resultant biological activities.
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Peaks/Shifts | Assignment |
|---|---|---|
| UV-Vis (nm) | 240, 279, 317 | n→π*, π→π* transitions |
| FT-IR (cm⁻¹) | 1627.92 (C=N), 2862.36 (O-CH₃) | Azomethine and methoxy groups |
| ¹H-NMR (ppm) | 8.45 (N=CH) | Schiff base proton |
Basic: How are vibrational spectroscopic techniques (FT-IR, Raman) used to analyze this compound?
Answer:
Vibrational spectra are analyzed using experimental FT-IR/FT-Raman and computational methods (e.g., B3LYP/6-31G* basis sets). The sulfonamide group (SO₂NH) shows characteristic stretching modes:
- S=O asymmetric stretch : ~1350 cm⁻¹.
- C=N stretch : ~1628 cm⁻¹.
- O-CH₃ bending : ~1250 cm⁻¹.
DFT calculations predict vibrational frequencies with <5% deviation from experimental data, enabling accurate band assignments .
Advanced: How do computational methods (DFT, HOMO-LUMO) predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals:
- HOMO energy : -5.27 eV (electron-donating regions).
- LUMO energy : +4.44 eV (electron-accepting regions).
A narrow HOMO-LUMO gap (~9.71 eV) suggests potential for charge transfer, supporting applications in nonlinear optics (NLO) . Software like GAMESS© is used for orbital visualization and hyperpolarizability calculations.
Q. Table 2: Computational Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO | -5.27 | Electron-donating capacity |
| LUMO | +4.44 | Electron-accepting capacity |
| ΔE (HOMO-LUMO) | 9.71 | Reactivity and NLO potential |
Advanced: What crystallographic techniques resolve the compound’s 3D structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is standard. Key steps:
- Data collection : Stoe IPDS-2 diffractometer, MoKα radiation (λ = 0.71073 Å), ω-scans at 296 K .
- Refinement : Full-matrix least-squares on F², R-factor <0.046.
- Crystal parameters : Monoclinic P2₁ space group, a = 9.1644 Å, β = 109.989°, Z = 2 .
ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., C–H⋯N chains along the b-axis) .
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| a (Å) | 9.1644 |
| β (°) | 109.989 |
| V (ų) | 681.75 |
| R-factor | 0.046 |
Advanced: How is biological activity evaluated, and what structural features influence efficacy?
Answer:
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Enzyme inhibition : Lipoxygenase/urease inhibition assays with IC₅₀ determination .
The sulfonamide moiety (–SO₂NH–) and methoxy groups enhance bioactivity by promoting hydrogen bonding and hydrophobic interactions .
Advanced: How are contradictions between experimental and computational data resolved?
Q. Methodology :
Vibrational frequency mismatches : Scale factors (e.g., 0.9613 for B3LYP/6-31G*) adjust DFT-predicted wavenumbers to match experimental FT-IR .
Geometric discrepancies : Compare bond lengths/angles from XRD with DFT-optimized structures. Deviations >0.05 Å may indicate basis set limitations .
Electronic property validation : Cross-check HOMO-LUMO gaps with UV-Vis absorption edges (e.g., λmax ≈ 317 nm correlates with ΔE ≈ 3.9 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
